molecular formula C37H58O10 B12752364 Neocimicigenoside A CAS No. 876726-03-3

Neocimicigenoside A

Cat. No.: B12752364
CAS No.: 876726-03-3
M. Wt: 662.8 g/mol
InChI Key: TWFVBWUFOFPXEY-VYWUFNEXSA-N
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Description

Neocimicigenoside A is a naturally occurring compound found in certain plants, particularly in the genus Cimicifuga. It is a type of triterpene glycoside, which means it consists of a triterpene backbone attached to one or more sugar molecules. This compound has garnered interest due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Neocimicigenoside A involves several steps, starting from the extraction of the plant material. The plant material is typically subjected to solvent extraction using ethanol or methanol. The crude extract is then purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) to isolate this compound.

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification methods but on a larger scale. The process involves the use of industrial-grade solvents and large-scale chromatographic systems to ensure the efficient isolation of the compound. The purity and yield of this compound are critical factors in industrial production, and optimization of extraction and purification conditions is essential.

Chemical Reactions Analysis

Types of Reactions

Neocimicigenoside A undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reaction is typically carried out in an acidic or basic medium.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide). The reaction conditions vary depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may lead to the formation of oxidized triterpene derivatives, while reduction may yield reduced triterpene derivatives. Substitution reactions can result in various substituted triterpene glycosides.

Scientific Research Applications

Neocimicigenoside A has several scientific research applications, including:

    Chemistry: It is used as a reference compound in the study of triterpene glycosides and their chemical properties.

    Biology: It is studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in the treatment of various diseases, including cancer and inflammatory disorders.

    Industry: It is used in the development of natural products and herbal supplements due to its potential health benefits.

Mechanism of Action

The mechanism of action of Neocimicigenoside A involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways involved in inflammation, oxidative stress, and cell proliferation. The exact molecular targets and pathways are still under investigation, but it is thought to interact with key enzymes and receptors involved in these processes.

Comparison with Similar Compounds

Neocimicigenoside A can be compared with other similar triterpene glycosides, such as:

  • Cimilactone A
  • 23-Epi-26-deoxyactein
  • Soulieosides I
  • Neocimicigenoside B
  • Asiaticoside A
  • 25-O-acetylcimigenol-3-O-β-D-xylopyranoside

These compounds share a similar triterpene backbone but differ in the attached sugar moieties and functional groups. This compound is unique due to its specific structure and the presence of certain functional groups that contribute to its distinct biological activities.

Properties

CAS No.

876726-03-3

Molecular Formula

C37H58O10

Molecular Weight

662.8 g/mol

IUPAC Name

[(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-3,8,8,17,19,23,23-heptamethyl-9-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-24,25-dioxaheptacyclo[19.3.1.01,18.03,17.04,14.07,12.012,14]pentacosan-22-yl] acetate

InChI

InChI=1S/C37H58O10/c1-18-15-21-28(44-19(2)38)32(5,6)47-37(46-21)27(18)33(7)13-14-36-17-35(36)12-11-24(45-29-26(41)25(40)20(39)16-43-29)31(3,4)22(35)9-10-23(36)34(33,8)30(37)42/h18,20-30,39-42H,9-17H2,1-8H3/t18-,20+,21-,22+,23+,24+,25+,26-,27-,28+,29+,30-,33-,34-,35-,36+,37+/m1/s1

InChI Key

TWFVBWUFOFPXEY-VYWUFNEXSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@@H](C(O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O)C)O2)(C)C)OC(=O)C

Canonical SMILES

CC1CC2C(C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)(C)C)OC(=O)C

Origin of Product

United States

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